3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and a trifluoromethyl group
Scientific Research Applications
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: May be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- **1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-…
Uniqueness
The uniqueness of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3S/c1-15-3-5-19(16(2)13-15)29-9-11-30(12-10-29)22(31)8-7-21-27-18-14-17(23(24,25)26)4-6-20(18)34(32,33)28-21/h3-6,13-14H,7-12H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGFODPTKZJHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC3=NS(=O)(=O)C4=C(N3)C=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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